molecular formula C10H10N4O3 B11799157 5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylicacid

5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylicacid

Cat. No.: B11799157
M. Wt: 234.21 g/mol
InChI Key: SGWCAGHHBZNWNM-UHFFFAOYSA-N
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Description

5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a methoxyphenyl group attached to the amino group at the 5-position of the triazole ring and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyaniline with ethyl 2-azidoacetate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as copper sulfate, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, would be employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological target and the context of its application .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific triazole ring structure and the presence of both methoxyphenyl and carboxylic acid functional groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10N4O3

Molecular Weight

234.21 g/mol

IUPAC Name

5-(4-methoxyanilino)-2H-triazole-4-carboxylic acid

InChI

InChI=1S/C10H10N4O3/c1-17-7-4-2-6(3-5-7)11-9-8(10(15)16)12-14-13-9/h2-5H,1H3,(H,15,16)(H2,11,12,13,14)

InChI Key

SGWCAGHHBZNWNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NNN=C2C(=O)O

Origin of Product

United States

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